{4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}dimethylamine
Description
{4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}dimethylamine is a pyrimidine derivative featuring a dimethylamine group at position 2, a 3-fluorophenylamino substituent at position 6, and a nitro group at position 3. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural versatility and biological relevance, particularly in antimicrobial and anticancer applications . The dimethylamine group enhances solubility and bioavailability compared to bulkier substituents, while the nitro group at position 5 may influence electronic properties and reactivity . The 3-fluorophenyl moiety introduces steric and electronic effects that could modulate target binding or metabolic stability .
Properties
IUPAC Name |
4-N-(3-fluorophenyl)-2-N,2-N-dimethyl-5-nitropyrimidine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN6O2/c1-18(2)12-16-10(14)9(19(20)21)11(17-12)15-8-5-3-4-7(13)6-8/h3-6H,1-2H3,(H3,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCWOBZBZVTOQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C(=N1)NC2=CC(=CC=C2)F)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}dimethylamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluoroaniline with a nitropyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
{4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}dimethylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and nitro groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
{4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}dimethylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of {4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}dimethylamine involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it could inhibit the activity of certain kinases involved in cell signaling, leading to reduced cell proliferation and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Variations and Structural Features
Key structural analogs and their distinguishing features are summarized below:
Structural and Electronic Analysis
- Fluorophenyl vs. Other Aryl Groups : The 3-fluorophenyl group in the target compound may improve metabolic stability over ethoxy- or methoxy-substituted analogs due to reduced susceptibility to oxidative metabolism .
- Dimethylamine vs. Ethanolamine: The dimethylamine group at position 2 likely confers greater lipophilicity compared to the hydroxyl-containing ethanolamine in BF24992, affecting membrane permeability .
Crystallographic and Conformational Comparisons
- Dihedral angles between the pyrimidine core and substituents in related compounds (e.g., 12.8° in ) suggest that the target compound’s 3-fluorophenyl group may adopt a similar near-coplanar orientation, optimizing π-π stacking in target binding .
Biological Activity
{4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}dimethylamine is a pyrimidine derivative that has shown promise in various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which influence its interaction with biological targets, leading to potential therapeutic applications.
Chemical Structure and Synthesis
The compound's chemical structure includes a 5-nitropyrimidine core with amino and dimethylamine substituents. Its synthesis typically involves multi-step reactions starting from readily available precursors, utilizing palladium-catalyzed coupling reactions to introduce the 3-fluorophenyl group. The synthesis can be optimized for yield and purity through techniques like continuous flow reactors and chromatographic purification.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It is hypothesized to act as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. This modulation can lead to effects such as reduced cell proliferation and inflammation, making it a candidate for anti-inflammatory and anticancer therapies .
Anticancer Potential
Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For example, related nitropyrimidine derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | DLD-1 (Colon cancer) | 4.4 |
| Compound B | T24 (Bladder cancer) | 13.1 |
| Compound C | SH-SY-5Y (Neuroblastoma) | 11.4 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Related studies indicate that nitropyrimidine derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging significantly based on structural variations.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Candida albicans (fungal) | 16.69 - 78.23 |
These findings suggest that the presence of electron-withdrawing groups like the nitro group enhances the compound's binding affinity to bacterial targets, contributing to its antimicrobial efficacy .
Case Studies
- Inhibition of PRMT1 : A study highlighted the structure-activity relationship (SAR) of related compounds showing that modifications led to significant inhibition of protein arginine methyltransferase 1 (PRMT1), a target in cancer therapy. The most potent analogs exhibited IC50 values as low as 2 µM against PRMT1, demonstrating the potential of pyrimidine derivatives in cancer treatment .
- Antimicrobial Efficacy : Another research effort evaluated a series of pyrimidine derivatives for their antimicrobial effects, noting that certain substitutions improved activity against specific strains, showcasing the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
